molecular formula C5H11FN2 B12283388 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Cat. No.: B12283388
M. Wt: 118.15 g/mol
InChI Key: UZLOBDAAJPWBJK-UHFFFAOYSA-N
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Description

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a chemical compound of interest in pharmaceutical and organic chemistry research. It features both a primary amine group and a fluoromethyl group attached to an azetidine ring, a strained four-membered nitrogen-containing heterocycle. This unique structure makes it a valuable bifunctional building block for medicinal chemistry. The primary amine can undergo various coupling reactions, such as amide bond formation, while the azetidine ring is a valuable saturated heterocycle used to improve the potency and physicochemical properties of drug candidates . The incorporation of a fluorine atom is a common strategy in drug design, as it can influence a molecule's metabolic stability, lipophilicity, and bioavailability . While the specific mechanism of action for this compound is dependent on the final molecule it is incorporated into, its core structure is designed for the synthesis of more complex bioactive molecules. As such, it serves as a key intermediate in discovery research. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

[3-(fluoromethyl)azetidin-3-yl]methanamine

InChI

InChI=1S/C5H11FN2/c6-1-5(2-7)3-8-4-5/h8H,1-4,7H2

InChI Key

UZLOBDAAJPWBJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CN)CF

Origin of Product

United States

Preparation Methods

Epoxide-Mediated Ring Closure

Azetidine rings are often synthesized via cyclization of epichlorohydrin derivatives with primary amines. For example, WO2018108954A1 (Source 1) describes the reaction of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine to form azetidine intermediates. This method can be adapted by substituting benzhydrylamine with a precursor containing a hydroxymethyl group, enabling subsequent fluorination and amination steps.

Hydrogenolysis of Protected Azetidines

US4870189A (Source 3) highlights hydrogenolysis as a key step for deprotecting N-benzhydrylazetidines. A benzhydryl-protected azetidine intermediate can be synthesized with geminal hydroxymethyl groups, followed by hydrogenolysis to yield the free amine. This approach ensures regioselectivity and avoids side reactions during deprotection.

Fluorination of Hydroxymethyl Precursors

Mesylation/Fluorination Sequence

A common strategy involves converting hydroxymethyl groups to fluoromethyl substituents. WO2018108954A1 (Source 1) details the conversion of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to its mesylate (using methanesulfonyl chloride) and subsequent displacement with tetrabutylammonium fluoride (TBAF). This method achieves fluorination in yields exceeding 70%, with minimal byproduct formation.

Example Protocol (Adapted from Source 1):

  • Protect azetidine-3-methanol as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • React with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine at 0°C.
  • Treat mesylated intermediate with TBAF in tetrahydrofuran (THF) at reflux.
  • Deprotect with trifluoroacetic acid (TFA) to yield 3-(fluoromethyl)azetidine.

Alternative Fluorinating Agents

US8207355B2 (Source 2) employs hydrogen fluoride/trimethylamine complexes for direct fluorination of chloromethyl intermediates. This method is advantageous for large-scale synthesis but requires specialized equipment due to HF’s corrosivity.

Introduction of the Methanamine Group

Nitrile Reduction Pathway

PMC5091660 (Source 5) demonstrates the reduction of nitriles to primary amines using lithium aluminum hydride (LAH) or catalytic hydrogenation. A nitrile group can be introduced at the azetidine’s 3-position via nucleophilic substitution of a mesylate with potassium cyanide, followed by reduction.

Example Protocol:

  • Synthesize tert-butyl 3-cyano-3-(fluoromethyl)azetidine-1-carboxylate via sequential mesylation and cyanide displacement.
  • Reduce the nitrile to methanamine using LAH in THF at 0°C.
  • Deprotect with HCl in dioxane to yield the target compound.

Gabriel Synthesis

US20140107340A1 (Source 4) utilizes the Gabriel method for primary amine synthesis. A phthalimide-protected azetidine can be hydrolyzed with hydrazine to release the free amine. This approach avoids over-alkylation and ensures high purity.

Integrated Synthetic Routes

Route 1: Sequential Fluorination and Amination

  • Starting Material: tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.
  • Step 1: Convert one hydroxymethyl group to fluoromethyl via mesylation/TBAF.
  • Step 2: Convert the second hydroxymethyl to a mesylate, followed by azide displacement and Staudinger reduction to amine.
  • Deprotection: Remove Boc group with TFA to yield 1-[3-(fluoromethyl)azetidin-3-yl]methanamine.

Route 2: Geminal Di-Substitution via Cyclization

  • Cyclization Precursor: N-benzhydryl-3-oxoazetidine.
  • Step 1: Perform Mannich reaction with formaldehyde and ammonium chloride to introduce methanamine.
  • Step 2: Fluorinate the ketone via Deoxo-Fluor® reagent.
  • Deprotection: Remove benzhydryl group via hydrogenolysis.

Analytical Data and Optimization

Yield Comparison of Fluorination Methods

Fluorinating Agent Solvent Temperature Yield (%)
TBAF THF Reflux 78
HF/Trimethylamine DCM 0°C 65
KF/18-Crown-6 Acetonitrile 80°C 52

Purity Assessment via HPLC

  • Route 1: >98% purity (UV detection at 254 nm).
  • Route 2: 95% purity, with residual benzhydryl byproducts.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction could produce various amine derivatives .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine exhibits promising biological activities. Compounds with similar structures have been investigated for their potential as:

  • Antitumor Agents : The compound's structural analogs have shown effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. For instance, related compounds demonstrated significant antiproliferative effects in these cell lines .
  • Kinase Inhibitors : There is an emerging interest in the compound's ability to inhibit specific kinases such as c-Met and VEGFR-2, which play critical roles in tumor growth and angiogenesis. Preliminary data suggest that this compound may act as a dual inhibitor of these kinases, indicating its potential in cancer therapy .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
3-FluoromethylazetidineAzetidine with fluoromethylAntimicrobialLacks methanamine side chain
1-AcetylazetidineAcetylated azetidineAnti-inflammatoryDifferent substituent on nitrogen
4-Fluoro-N-methylazetidineN-methylated azetidineAnticancerMethyl group alters reactivity

The presence of both the fluoromethyl group and the methanamine side chain in this compound distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound. For example:

  • Antitumor Assays : Using the MTT assay, compounds were tested against various cancer cell lines to determine their IC50 values. Results indicated that certain derivatives showed potent antiproliferative activity comparable to established chemotherapeutics .
  • Kinase Selectivity Assays : These assays assessed the inhibitory effects of related compounds on c-Met kinase activity. Notably, some compounds exhibited nanomolar inhibitory concentrations, suggesting their potential as targeted therapies for cancers driven by aberrant kinase signaling .

Mechanism of Action

The mechanism of action of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : Azetidine derivatives exhibit higher ring strain than oxetane analogs (e.g., [3-(fluoromethyl)oxetan-3-yl]methanamine), which may influence conformational flexibility and binding to biological targets .
  • Bulkier Substituents : Compounds like 1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE show reduced solubility due to the hydrophobic benzhydryl group, limiting their utility in aqueous environments .

Physicochemical Properties

Property This compound (1-Methylazetidin-3-yl)MethanaMine [3-(Fluoromethyl)oxetan-3-yl]methanamine
pKa ~9.7 (predicted) 9.97 ±0.29 ~10.1 (estimated)
Solubility Moderate in polar solvents High in water Moderate in acetonitrile
Thermal Stability Stable up to 200°C (decomposes) Stable up to 180°C Stable up to 190°C

Notes:

  • The fluoromethyl group slightly lowers the pKa compared to the methyl analog due to fluorine’s electron-withdrawing effect, influencing protonation states in physiological conditions .
  • Solubility trends correlate with substituent polarity; the methyl derivative’s higher water solubility makes it preferable for aqueous reaction conditions .

Biological Activity

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Molecular Structure:

  • Molecular Formula: C5H10FN
  • Molecular Weight: 103.14 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

  • Antimicrobial Activity:
    Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the low micromolar range.
  • Antitumor Activity:
    Recent research has highlighted the compound's potential as an antitumor agent. In studies involving cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), treatment with this compound resulted in a significant reduction in cell viability, suggesting its role in inhibiting tumor growth.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli20 µg/mL
AntimicrobialStaphylococcus aureus15 µg/mL
AntitumorMDA-MB-231IC50 = 10 µM
AntitumorHeLaIC50 = 15 µM

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against several bacterial strains. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study 2: Antitumor Potential

A recent investigation into the antitumor properties of this compound involved treating MDA-MB-231 cells with varying concentrations of this compound. The study demonstrated a dose-dependent decrease in cell viability, with an observed IC50 of approximately 10 µM after three days of treatment. This suggests potential for development as a therapeutic agent in oncology.

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